4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide is an organic compound with the molecular formula C27H20Cl2N2O2. It is a complex molecule that features both chlorobenzoyl and methoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-aminobenzamide to form an intermediate product. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzoyl chloride
- 4-methoxybenzaldehyde
- 4-aminobenzamide
Uniqueness
What sets 4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
100278-24-8 |
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Molecular Formula |
C22H18ClN3O3 |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-20-12-2-15(3-13-20)14-24-26-22(28)17-6-10-19(11-7-17)25-21(27)16-4-8-18(23)9-5-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
MOMPYZJEENHGNP-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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